trans-Diamminedinitropalladium(II)

Description

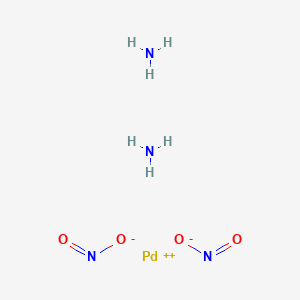

trans-Diamminedinitropalladium(II) (CAS: 28068-05-5) is a coordination compound with the chemical formula H₄N₄O₄Pd (as per ) or H₆N₄O₄Pd (as per ), depending on the hydration state or structural representation . Its molecular weight is reported as 230.48 g/mol . The compound features a palladium(II) center coordinated to two ammonia (NH₃) ligands and two nitrite (NO₂⁻) ligands in a trans configuration. It is commonly used as a precursor in catalysis, materials science, and analytical chemistry due to its stability and solubility in aqueous solutions .

Key identifiers include:

Properties

IUPAC Name |

azane;palladium(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVAROJZEMZJGB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N(=O)[O-].N(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N4O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28068-05-5, 14852-83-6, 14409-60-0 | |

| Record name | Diamminebis(nitrito-κO)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28068-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium, diamminebis(nitrito-kappaO)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028068055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium, diamminebis(nitrito-.kappa.N)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-O)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Diamminedinitropalladium(II) can be synthesized through the reaction of palladium(II) chloride with ammonium nitrite in an aqueous solution. The reaction typically involves the following steps:

- Dissolve palladium(II) chloride in water.

- Add ammonium hydroxide to form a palladium-ammonia complex.

- Introduce ammonium nitrite to the solution, which leads to the formation of diamminebis(nitrito-O)palladium.

Industrial Production Methods: Industrial production of diamminebis(nitrito-O)palladium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: trans-Diamminedinitropalladium(II) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.

Substitution: The ammine and nitrito ligands can be substituted by other ligands, such as phosphines or halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.

Major Products:

Oxidation: Higher oxidation state palladium complexes.

Reduction: Palladium metal or palladium(I) complexes.

Substitution: New palladium complexes with different ligands.

Scientific Research Applications

trans-Diamminedinitropalladium(II) has several scientific research applications:

Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

Material Science: The compound is used in the synthesis of palladium-based nanomaterials and thin films.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Chemistry: It serves as a precursor for the synthesis of other palladium complexes and materials.

Mechanism of Action

The mechanism by which diamminebis(nitrito-O)palladium exerts its effects involves the coordination of the palladium ion with various ligands. This coordination can alter the electronic properties of the palladium center, making it more reactive in catalytic processes. In biological systems, the compound can interact with DNA and proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Key Differences:

Ligand Reactivity: Nitrite ligands (NO₂⁻) in trans-Diamminedinitropalladium(II) confer redox activity, unlike chloride or nitrate ligands, making it suitable for nitrosylation reactions .

Physical State : The compound is typically used in solution (8–10% Pd w/w), whereas chloride or nitrate analogs are often solids .

Safety Profile : UN2672 classification reflects nitrite-related hazards (e.g., oxidative toxicity), distinct from chloride (corrosive) or nitrate (oxidizer) complexes .

Contradictions in Evidence

- Molecular Formula: The H₄ vs.

- Odor : The ammonia-like odor () aligns with ligand volatility, a trait absent in odorless solid analogs like dichloride complexes .

Biological Activity

trans-Diamminedinitropalladium(II) is a coordination compound of palladium that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

trans-Diamminedinitropalladium(II) has a square planar geometry characterized by two ammonia ligands and two nitro groups coordinated to a central palladium ion. Its molecular formula is typically denoted as . The compound appears as a yellow crystalline solid, and its synthesis involves the reaction of palladium(II) chloride with ammonia and sodium nitrite in an aqueous solution.

Biological Activity Overview

Research into the biological activity of trans-Diamminedinitropalladium(II) has primarily focused on its anticancer properties, interaction with DNA, and potential as an antimicrobial agent. Below are key findings related to its biological activity:

-

Anticancer Activity :

- In vitro studies have shown that trans-Diamminedinitropalladium(II) can inhibit cell growth in various cancer cell lines at micromolar concentrations. The mechanism appears to involve the compound's ability to bind to DNA, disrupting cellular processes essential for cancer cell proliferation .

- Case studies indicate that the compound may induce cytotoxic effects through metal-ligand interactions that lead to apoptosis in cancer cells .

-

DNA Interaction :

- The binding affinity of trans-Diamminedinitropalladium(II) to calf-thymus DNA has been studied extensively. Techniques such as fluorescence spectroscopy have demonstrated strong binding characteristics, suggesting intercalation or groove binding mechanisms .

- Molecular docking studies further elucidate the compound's potential interactions with DNA-gyrase, an essential enzyme for bacterial DNA replication, indicating possible antimicrobial properties .

-

Antimicrobial Properties :

- Preliminary investigations have suggested that trans-Diamminedinitropalladium(II) exhibits activity against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .

Table 1: Summary of Biological Activities of trans-Diamminedinitropalladium(II)

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Anticancer | In vitro assays | Inhibition of cell growth in cancer lines |

| DNA Binding | Fluorescence spectroscopy | Strong binding affinity to calf-thymus DNA |

| Antimicrobial | MIC determination | Effective against S. aureus and E. coli |

Case Studies

- Case Study 1 : A study evaluated the cytotoxic effects of trans-Diamminedinitropalladium(II) on human breast cancer cells (MDA-MB-468). Results indicated significant cell death at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

- Case Study 2 : Another investigation assessed the antimicrobial efficacy against Bacillus subtilis. The compound demonstrated an MIC value comparable to traditional antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.

The biological activity of trans-Diamminedinitropalladium(II) can be attributed to several mechanisms:

- Metal-Ligand Interactions : The palladium center facilitates interactions with biological macromolecules, leading to disruptions in cellular functions.

- DNA Intercalation : Binding to DNA can interfere with replication and transcription processes, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) : Some studies suggest that palladium complexes can generate ROS, which may induce oxidative stress in cells, further promoting cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.